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Gmprga

Bacteriophage Arbitrium system Ligand-Receptor Interaction

GMPRGA (Gly-Met-Pro-Arg-Gly-Ala) is a hexapeptide derived from the Bacillus subtilis SPβ phage. It functions as a signaling molecule in a phage-encoded 'arbitrium' quorum-sensing-like system, regulating the critical decision between the lytic (host cell destruction) and lysogenic (viral genome integration) life cycles.

Molecular Formula C23H41N9O7S
Molecular Weight 587.7 g/mol
Cat. No. B12375447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGmprga
Molecular FormulaC23H41N9O7S
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CN
InChIInChI=1S/C23H41N9O7S/c1-13(22(38)39)29-18(34)12-28-19(35)14(5-3-8-27-23(25)26)31-20(36)16-6-4-9-32(16)21(37)15(7-10-40-2)30-17(33)11-24/h13-16H,3-12,24H2,1-2H3,(H,28,35)(H,29,34)(H,30,33)(H,31,36)(H,38,39)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1
InChIKeyUEXOULUZVZYKES-VGWMRTNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GMPRGA Peptide: A SPβ Phage-Derived Regulator for Lysis-Lysogeny Decision Studies


GMPRGA (Gly-Met-Pro-Arg-Gly-Ala) is a hexapeptide derived from the Bacillus subtilis SPβ phage. It functions as a signaling molecule in a phage-encoded 'arbitrium' quorum-sensing-like system, regulating the critical decision between the lytic (host cell destruction) and lysogenic (viral genome integration) life cycles. [1] The peptide is proteolytically cleaved from a precursor protein (AimP) in the extracellular space and subsequently re-enters the bacterial cytosol. [2] Once internalized, GMPRGA binds with high specificity to its cognate receptor, the transcription factor spAimR, to promote the lysogenic state. [1] This fundamental role makes it a crucial research tool for studying phage-host communication, microbial community dynamics, and the molecular basis of viral life cycle decisions.

Why GMPRGA Cannot Be Substituted with Generic Phage Peptides


Substituting GMPRGA with other arbitrium peptides, such as the closely related SAIRGA from the phi3T phage, is not scientifically valid due to their distinct, strain-specific mechanisms of action. [1] While both peptides ultimately promote lysogeny, they achieve this through different molecular pathways and exhibit non-overlapping receptor specificity. GMPRGA exclusively binds to the SPβ phage receptor spAimR, whereas SAIRGA is specific to the phi3T phage receptor phAimR. [1] More critically, the binding of GMPRGA stabilizes spAimR in a dimeric state, while SAIRGA's interaction with phAimR induces a conformational change. [1] This divergence in signaling mechanisms, coupled with their distinct genetic origins, means that these peptides are not functionally interchangeable. Using the incorrect peptide would lead to off-target effects or no response, confounding experimental results and wasting resources. The evidence below quantifies this differentiation, guiding precise procurement.

Quantitative Differentiation: GMPRGA vs. the Closest Analog SAIRGA


Receptor Specificity: Exclusive spAimR Binding by GMPRGA

GMPRGA demonstrates absolute specificity for the SPβ phage receptor spAimR and does not cross-react with the phi3T phage receptor phAimR. [1] Its analog, SAIRGA, exclusively binds to phAimR and fails to interact with spAimR. [1] This orthogonal receptor recognition is a primary driver of their distinct biological functions and a critical factor for experimental design.

Bacteriophage Arbitrium system Ligand-Receptor Interaction

Distinct Molecular Mechanism: Dimer Stabilization vs. Conformational Change

The binding of GMPRGA to its receptor, spAimR, triggers a mechanism distinct from its analog. GMPRGA regulates the lysis-lysogeny pathway by stabilizing the spAimR receptor in a dimeric state. [1] In direct contrast, the analog SAIRGA directs the lysis-lysogeny decision by modulating conformational changes in its respective receptor, phAimR. [1] This demonstrates that even within the same class of arbitrium peptides, the downstream signaling mechanism can be fundamentally different.

Phage Biology Protein Structure Signal Transduction

Functional Orthogonality in Bacterial Growth Assays

In a cellular context, GMPRGA and SAIRGA demonstrate functional orthogonality. When B. subtilis cells infected with SPβ phage are treated with GMPRGA, it promotes the lysogenic pathway, thereby impacting the growth curve. [1] Critically, the same SPβ-infected cells show no response to treatment with the SAIRGA peptide. [1] Conversely, phi3T-infected cells are responsive to SAIRGA but not to GMPRGA. This functional exclusivity confirms the in vivo specificity observed at the molecular level.

Microbiology Phage Therapy Functional Assay

Key Application Scenarios for GMPRGA Procurement


Investigating SPβ Phage Lysogeny Signaling

Researchers aiming to elucidate the molecular details of how the SPβ phage communicates to establish lysogeny require GMPRGA. Since this peptide is the sole ligand for spAimR [1], it is an essential reagent for in vitro assays like Isothermal Titration Calorimetry (ITC) to measure binding affinity, or for structural studies like X-ray crystallography to determine the ligand-bound structure of spAimR. Any other peptide, including SAIRGA, would fail to bind and yield no data. [1]

Studying Phage-Host Interactions in Bacillus subtilis

GMPRGA is a critical tool for ex vivo studies examining the physiological outcomes of phage signaling. Its addition to B. subtilis cultures infected with SPβ phage allows researchers to precisely modulate the lysis-lysogeny switch and observe the downstream effects on bacterial growth, gene expression, and population dynamics. [1] As demonstrated, the analog SAIRGA has no effect in this system, confirming GMPRGA's necessity for experiments focused on SPβ biology. [1]

Developing Orthogonal Signaling Modules in Synthetic Biology

For synthetic biology projects that require orthogonal, cell-to-cell communication channels, the GMPRGA/spAimR pair offers a valuable component. Its high specificity and lack of crosstalk with the SAIRGA/phAimR system [1] make it an ideal candidate for building complex genetic circuits. GMPRGA's role as a diffusible signal that triggers a specific, quantifiable transcriptional output (lysogeny) provides a robust functional module for engineering microbial consortia or biosensors.

Validating the Mechanism of Novel Anti-Phage Compounds

In the development of anti-phage strategies, GMPRGA serves as a positive control and mechanistic probe. To validate a compound that is intended to disrupt phage communication and promote the lytic cycle, one can co-administer GMPRGA to assess if the compound's effect is due to interference with this specific signaling pathway. A failure of GMPRGA to rescue the lysogenic phenotype would confirm that the compound's target lies downstream or independently of this arbitrium receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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